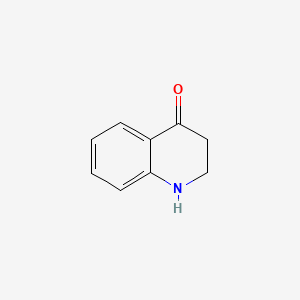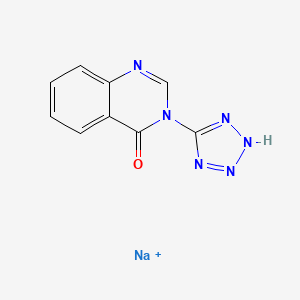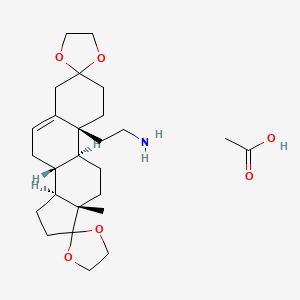![molecular formula C18H27N5O2 B1203894 2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid](/img/structure/B1203894.png)
2-[4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GR 144053: is a potent and selective non-peptide antagonist of the platelet fibrinogen receptor glycoprotein IIb/IIIa (GpIIb/IIIa). This compound is known for its ability to inhibit platelet aggregation, activation, and degranulation both in vivo and in vitro . It acts as a mimetic of the peptide RGD-sequence, which is a potent inhibitor of GPIIb-IIIa .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GR 144053 involves the preparation of 4-[4-[4-(aminoiminomethyl)phenyl]-1-piperazinyl]-1-piperidineacetic acid trihydrochloride hydrate. The compound is typically synthesized through a series of organic reactions involving piperazine and piperidine derivatives .
Industrial Production Methods: Industrial production methods for GR 144053 are not extensively documented in the public domain. it is known that the compound is supplied as a solid and is soluble in dimethyl sulfoxide at approximately 23 mg/mL .
Chemical Reactions Analysis
Types of Reactions: GR 144053 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions are common, especially involving the piperazine and piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: GR 144053 is used as a research tool to study the mechanisms of platelet activation and degranulation events .
Biology: In biological research, GR 144053 is utilized to investigate the role of platelet fibrinogen receptors in various physiological and pathological processes .
Medicine: The compound has potential therapeutic applications in the treatment of thrombotic disorders due to its ability to inhibit platelet aggregation .
Industry: While its industrial applications are limited, GR 144053 is valuable in the pharmaceutical industry for the development of antithrombotic agents .
Mechanism of Action
GR 144053 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets, thereby competitively blocking the binding of its normal ligand, fibrinogen . This binding alters the signaling properties of the heterodimer, leading to the attenuation of platelet aggregation, activation, and degranulation .
Comparison with Similar Compounds
Eptifibatide: Another glycoprotein IIb/IIIa inhibitor with similar antithrombotic properties.
Tirofiban: A non-peptide glycoprotein IIb/IIIa inhibitor used in the treatment of acute coronary syndrome.
Uniqueness: GR 144053 is unique due to its high potency and selectivity as a non-peptide antagonist of the glycoprotein IIb/IIIa receptor . Its ability to act as a mimetic of the peptide RGD-sequence sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H27N5O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C18H27N5O2/c19-18(20)14-1-3-15(4-2-14)22-9-11-23(12-10-22)16-5-7-21(8-6-16)13-17(24)25/h1-4,16H,5-13H2,(H3,19,20)(H,24,25) |
InChI Key |
QGEGSJUSWLLZLH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O |
Synonyms |
4-(4-(4-(aminoiminomethyl)phenyl)-1-piperazinyl)-piperidineacetic acid 4-(4-(4-(aminoiminomethyl)phenyl)-1-piperazinyl)-piperidineacetic acid hydrochloride trihydrate GR 144053 GR-144053 GR144053 GR144053F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


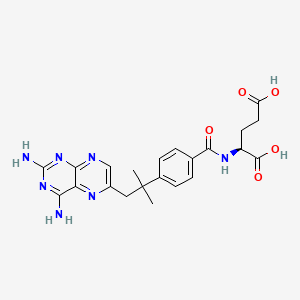

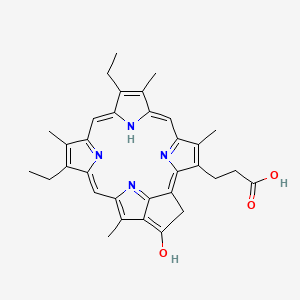
![[(1-Hydroxyquinolin-4-ylidene)amino] acetate](/img/structure/B1203815.png)

